molecular formula C18H18O7 B13855313 4-Biphenylyl Glucuronide

4-Biphenylyl Glucuronide

Cat. No.: B13855313
M. Wt: 346.3 g/mol
InChI Key: RFZQPUBFBMWPMZ-PDHYLSHYSA-N
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Description

4-Biphenylyl Glucuronide is a metabolite of 4-Phenylphenol, a compound used in the synthesis of various derivatives with significant biological activities . This compound is part of the glucuronide family, which plays a crucial role in the detoxification processes in the body by making substances more water-soluble for easier excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucuronides, including 4-Biphenylyl Glucuronide, typically involves the conjugation of glucuronic acid with the target molecule. This process can be achieved through chemical synthesis or enzymatic methods. Chemical synthesis often employs the trichloroacetimidate procedure, which involves the reaction of glucuronic acid derivatives with the target molecule under mild conditions .

Industrial Production Methods: Industrial production of glucuronides may involve large-scale enzymatic synthesis using recombinant enzymes such as UDP-glucuronosyltransferases. These enzymes facilitate the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the target molecule, ensuring high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Biphenylyl Glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and conjugation. Hydrolysis of glucuronides can occur under acidic or basic conditions, leading to the release of the parent compound and glucuronic acid .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions.

    Oxidation: Catalysts such as peroxidases or metal ions.

    Conjugation: Enzymatic reactions using UDP-glucuronosyltransferases.

Major Products Formed: The primary product of hydrolysis is the parent compound, 4-Phenylphenol, and glucuronic acid. Oxidation reactions may lead to the formation of various oxidized derivatives depending on the specific conditions and reagents used .

Mechanism of Action

The primary mechanism of action of 4-Biphenylyl Glucuronide involves its role in phase II metabolism, where it facilitates the detoxification of xenobiotics by making them more water-soluble for excretion. This process is catalyzed by UDP-glucuronosyltransferases, which transfer glucuronic acid from uridine diphosphate glucuronic acid to the target molecule . The resulting glucuronides are more easily excreted from the body through urine or bile .

Comparison with Similar Compounds

Biological Activity

4-Biphenylyl Glucuronide is a significant metabolite derived from 4-Phenylphenol, which has garnered attention due to its biological activity and role in drug metabolism. This article explores its biochemical properties, mechanisms of action, and implications for health and environmental studies.

Chemical Structure and Properties

  • Chemical Formula : C19H18O7
  • Molecular Weight : Approximately 346.34 g/mol
  • Structure : Composed of a biphenyl moiety linked to a glucuronic acid unit, facilitating its solubility and excretion.

This compound primarily functions in phase II metabolism , where it enhances the detoxification of xenobiotics. This process is catalyzed by enzymes known as UDP-glucuronosyltransferases (UGTs) , which transfer glucuronic acid from uridine diphosphate glucuronic acid to various substrates, increasing their water solubility for renal or biliary excretion. This mechanism is crucial for the elimination of potentially harmful compounds from the body.

Metabolism and Detoxification

Research indicates that this compound plays a critical role in the metabolism of several compounds, particularly in the detoxification pathways associated with arylamines. For instance, studies have shown that the N-glucuronidation of 4-Aminobiphenyl (4-ABP), an arylamine linked to bladder cancer, significantly contributes to its carcinogenicity by facilitating the transport of active metabolites to the bladder .

Toxicological Studies

In toxicity assessments, this compound has demonstrated lower toxicity levels compared to its parent compound, suggesting a protective metabolic pathway against potential carcinogenic effects. Comparative studies indicate that its glucuronidated form may mitigate some toxicological risks associated with exposure to biphenyl compounds .

Case Studies and Research Findings

  • Metabolic Pathway Analysis :
    • A study on the kinetics of UGTs involved in arylamine glucuronidation revealed that UGT1A4 exhibits higher affinity for 4-ABP compared to UGT1A9, emphasizing the importance of specific UGT isoforms in drug metabolism .
  • Environmental Impact :
    • Research on polychlorinated biphenyls (PCBs) has shown that metabolites like this compound can influence elimination kinetics in human plasma, highlighting their relevance in environmental toxicology and human health risk assessments .
  • Pharmacokinetics :
    • The use of deuterated derivatives, such as 4-Biphenylyl-d5 Glucuronide, has been instrumental in tracing metabolic pathways in vivo, providing insights into the biotransformation processes of biphenyl compounds and their derivatives.

Table: Comparative Biological Activity of Related Compounds

Compound NameRole in MetabolismToxicity LevelKey Findings
This compoundMetabolite, detoxificationLowFacilitates excretion of xenobiotics
4-AminobiphenylParent compoundHighAssociated with bladder cancer
4-Biphenylyl-d5 GlucuronideTracer for metabolic studiesLowEnhances tracking accuracy in studies
Estrone-d5 β-D-GlucuronideEstrogen metabolismModerateUsed in hormonal pathway studies

Properties

Molecular Formula

C18H18O7

Molecular Weight

346.3 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-phenylphenoxy)oxane-2-carboxylic acid

InChI

InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18?/m0/s1

InChI Key

RFZQPUBFBMWPMZ-PDHYLSHYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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